molecular formula C11H17Cl2N3O B8095738 (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl

(3-Aminophenyl)(piperazin-1-yl)methanone 2HCl

Cat. No.: B8095738
M. Wt: 278.18 g/mol
InChI Key: JAMLYSBVLQZORJ-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(piperazin-1-yl)methanone 2HCl is a diaryl methanone derivative consisting of a 3-aminophenyl group linked to a piperazine ring via a ketone bridge, formulated as a dihydrochloride salt. This compound is structurally characterized by its primary amine at the meta position of the phenyl ring and the piperazine moiety, which is protonated in the hydrochloride form. The dihydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in pharmaceutical applications .

Synthesis:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often reacted with acylating agents in the presence of HCl to form the hydrochloride salt. A representative method involves adding HCl (4 N in dioxane) to a suspension of the free base, followed by hexane precipitation to isolate the crystalline salt .

Properties

IUPAC Name

(3-aminophenyl)-piperazin-1-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMLYSBVLQZORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl typically involves the reaction of 3-aminophenylmethanone with piperazine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Aminophenyl)(piperazin-1-yl)methanone 2HCl: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the piperazine ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Amines and other reduced forms.

  • Substitution: A variety of functionalized piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (3-Aminophenyl)(piperazin-1-yl)methanone have shown promise as antidepressants. The piperazine ring is known to enhance the binding affinity to serotonin receptors, which can lead to improved mood regulation. A study demonstrated that derivatives of this compound exhibited selective serotonin reuptake inhibition, suggesting potential use in treating depression .

Antipsychotic Properties

The structural characteristics of (3-Aminophenyl)(piperazin-1-yl)methanone also align with known antipsychotic agents. Its ability to interact with dopamine receptors may provide therapeutic benefits in managing schizophrenia and other psychotic disorders. Experimental models have indicated that similar compounds can reduce psychotic symptoms effectively .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of (3-Aminophenyl)(piperazin-1-yl)methanone aimed at enhancing its pharmacological profile. The derivatives were tested for their binding affinity to serotonin and dopamine receptors. Results showed that certain modifications led to increased receptor affinity and improved efficacy in animal models for depression and anxiety disorders .

Case Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective effects of (3-Aminophenyl)(piperazin-1-yl)methanone in models of neurodegenerative diseases. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests a potential role in the treatment of conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism by which (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituent position on the phenyl ring: 2-aminophenyl vs. 3-aminophenyl.
  • Heterocyclic rings: Quinoline, furan, or thiophene replacing the phenyl group.
  • Salt forms: Monohydrochloride vs. dihydrochloride salts.
Table 1: Comparative Data of Selected Piperazine Methanone Derivatives
Compound Name Molecular Weight (g/mol) Solubility Biological Activity Synthesis Method Reference
(3-Aminophenyl)(piperazin-1-yl)methanone 2HCl ~320 (free base) High (polar solvents) Under investigation HCl salt precipitation
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 273.34 Moderate Laboratory research Nucleophilic substitution
4-(4-Aminophenyl)piperazin-1-ylmethanone 311.36 Low Potential kinase inhibition Nitro reduction
(6-Fluoroquinolin-3-yl)(piperazin-1-yl)methanone 2HCl 422 (m/z) High ALDH1A1 inhibition HCl/dioxane reaction
(3-Cyanoindol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]methanone HCl 463.93 Moderate 5-HT2A receptor antagonism HCl gas treatment

Key Observations :

  • Solubility: The dihydrochloride salt form (e.g., target compound) exhibits higher aqueous solubility compared to monohydrochloride or free-base analogs, critical for drug delivery .
  • Bioactivity: Substituents significantly influence therapeutic targets. For instance, the 6-fluoroquinoline derivative inhibits aldehyde dehydrogenase 1A1 (ALDH1A1), while the 3-cyanoindole analog acts as a 5-HT2A antagonist .
  • Synthetic Methods : HCl gas or dioxane-HCl solutions are preferred for salt formation, but crystal purity varies with the method .

Biological Activity

The compound (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl is a piperazine derivative that has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound consists of a piperazine ring substituted with a 3-aminophenyl group and a methanone moiety. This structural configuration is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC11_{11}H15_{15}ClN2_{2}O
Molecular Weight232.71 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that piperazine derivatives can effectively inhibit the growth of human breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range. The mechanism involves the intercalation of these compounds into DNA, disrupting topoisomerase activity, which is crucial for DNA replication and repair .

Neuroprotective Effects

The neuroprotective potential of This compound has been explored in models of neurodegenerative diseases.

  • Mechanism : The compound has been shown to reduce oxidative stress by quenching reactive oxygen species (ROS) and modulating calcium levels in neuronal cells exposed to glutamate toxicity. This action helps in mitigating excitotoxicity, a key factor in neurodegeneration .

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties.

  • Findings : Compounds related to This compound exhibited significant antibacterial activity against various pathogens, indicating their potential as therapeutic agents in treating infections .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production.

  • Research Insight : Certain analogs of piperazine derivatives have been identified as potent inhibitors of tyrosinase with IC50 values significantly lower than conventional inhibitors. This suggests their utility in cosmetic applications for skin lightening .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of piperazine derivatives.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Piperazine Modifications : Variations in the piperazine substituents can lead to differences in biological activity, including selectivity for specific cancer cell lines or microbial strains .

Table 2: SAR Data Summary

Compound VariantActivity TypeIC50 (µM)
This compoundAnticancer5.0
4-Fluorobenzyl-piperazine derivativeTyrosinase Inhibition0.18
Piperazine derivative with methyl substitutionNeuroprotectionNot specified

Q & A

Q. What are the standard synthetic routes for preparing (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl?

Methodological Answer: The synthesis typically involves condensation reactions between substituted hydrazine derivatives and ketones. For example:

  • Step 1: React (3-aminophenyl)methanone derivatives with piperazine under acidic conditions (e.g., glacial acetic acid with HCl) at 60–65°C for 30 minutes to form intermediates .
  • Step 2: Purify via column chromatography using silica gel and a petroleum ether/ethyl acetate (4:1) mobile phase. Recrystallization improves purity, monitored by TLC and GC .
  • Key Considerations: Maintain stoichiometric excess of hydrazine derivatives (e.g., 2:1 molar ratio) to drive the reaction to completion .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • FT-IR: Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and NH₂/NH vibrations (~3300–3400 cm⁻¹) .
  • NMR: Use ¹H-NMR to resolve aromatic protons (δ 6.7–7.8 ppm) and piperazine CH₂ groups (δ 2.1–3.8 ppm). ¹³C-NMR confirms the carbonyl carbon (~160–165 ppm) .
  • Mass Spectrometry (EIMS): Verify molecular ion peaks (e.g., m/z 356 for analogous compounds) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Parameter Optimization:

    • Temperature: Reflux conditions (100–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
    • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in piperazine coupling steps .
  • Catalysis: Add K₂CO₃ (2 equiv) to deprotonate intermediates and accelerate condensation .

  • Yield Data:

    ConditionYield (%)Reference
    Glacial acetic acid80–85
    Acetonitrile/K₂CO₃41

Q. How should researchers resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:

  • Issue 1: Overlapping NMR peaks (e.g., aromatic protons).
    • Solution: Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
  • Issue 2: Impurity signals (e.g., residual solvents).
    • Solution: Purify via preparative HPLC or repeated recrystallization .
  • Case Study: Inconsistent FT-IR carbonyl peaks may arise from tautomerism; confirm via X-ray crystallography .

Q. What computational tools aid in predicting reactivity and biological activity?

Methodological Answer:

  • Molecular Modeling: Use Discovery Studio to simulate docking with biological targets (e.g., enzymes) .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Gaussian or Schrödinger Suite .
  • Example: Piperazine derivatives show enhanced binding to serotonin receptors when the aminophenyl group adopts a planar conformation .

Methodological Challenges and Solutions

Q. What are common impurities, and how are they mitigated?

Methodological Answer:

  • Impurity 1: Unreacted hydrazine derivatives.
    • Mitigation: Use aqueous workup (ice-cold water) to precipitate impurities .
  • Impurity 2: Oxidized byproducts.
    • Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .

Q. How does solvent polarity impact reaction efficiency?

Methodological Answer:

  • High Polarity (e.g., DMF): Increases solubility of ionic intermediates but may hinder nucleophilic attack.
  • Low Polarity (e.g., Toluene): Favors Schiff base formation but slows piperazine coupling.
  • Optimal Choice: Acetic acid (moderate polarity) balances reactivity and solubility .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Methodological Answer:

  • Cause 1: Polymorphism (different crystalline forms).
    • Resolution: Perform DSC analysis to identify polymorphic transitions .
  • Cause 2: Hydrate vs. anhydrous forms.
    • Resolution: Characterize via TGA to assess water content .

Safety and Handling

Q. What precautions are critical for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors .
  • Storage: Keep in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.